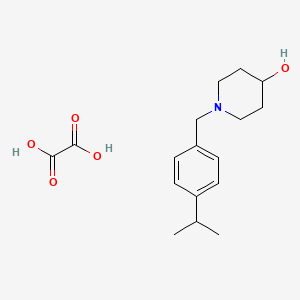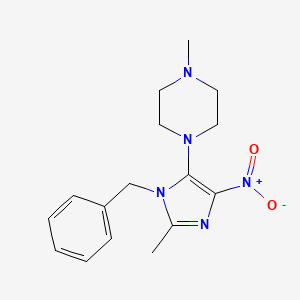
1-(4-isopropylbenzyl)-4-piperidinol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropylbenzyl)-4-piperidinol oxalate, also known as SNC-80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the late 1980s and has since been extensively studied for its potential use in pain relief, addiction treatment, and other therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropylbenzyl)-4-piperidinol oxalate has been extensively studied for its potential use in pain relief, addiction treatment, and other therapeutic applications. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and opioid addiction. 1-(4-isopropylbenzyl)-4-piperidinol oxalate has also been investigated for its potential to treat depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
1-(4-isopropylbenzyl)-4-piperidinol oxalate is a selective agonist of the delta-opioid receptor, which is primarily located in the brain and spinal cord. Activation of the delta-opioid receptor by 1-(4-isopropylbenzyl)-4-piperidinol oxalate leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects. 1-(4-isopropylbenzyl)-4-piperidinol oxalate has been shown to have a higher affinity for the delta-opioid receptor than other opioid receptors, which may contribute to its selectivity and therapeutic potential.
Biochemical and Physiological Effects:
1-(4-isopropylbenzyl)-4-piperidinol oxalate has been shown to produce analgesia in animal models of pain, as well as antinociception, sedation, and other effects. It has also been shown to reduce opioid tolerance and dependence, suggesting that it may have potential as a treatment for opioid addiction. 1-(4-isopropylbenzyl)-4-piperidinol oxalate has been shown to have a favorable safety profile in animal studies, with few adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-isopropylbenzyl)-4-piperidinol oxalate is its selectivity for the delta-opioid receptor, which may reduce the risk of adverse effects associated with non-selective opioid agonists. 1-(4-isopropylbenzyl)-4-piperidinol oxalate has also been shown to have a longer duration of action than other delta-opioid receptor agonists, which may allow for less frequent dosing. However, one limitation of 1-(4-isopropylbenzyl)-4-piperidinol oxalate is its relatively low potency compared to other opioid agonists, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-isopropylbenzyl)-4-piperidinol oxalate. One area of interest is the development of more potent and selective delta-opioid receptor agonists, which may have greater therapeutic potential. Another area of interest is the investigation of 1-(4-isopropylbenzyl)-4-piperidinol oxalate in combination with other drugs, such as non-opioid analgesics or other opioid receptor agonists, to enhance its effectiveness or reduce adverse effects. Finally, further research is needed to fully understand the mechanism of action and physiological effects of 1-(4-isopropylbenzyl)-4-piperidinol oxalate, as well as its potential for use in human patients.
Synthesemethoden
The synthesis of 1-(4-isopropylbenzyl)-4-piperidinol oxalate involves several steps, including the reaction of 4-isopropylbenzyl chloride with piperidine, followed by the addition of sodium hydroxide and oxalic acid. The resulting compound is then purified using column chromatography. The synthesis of 1-(4-isopropylbenzyl)-4-piperidinol oxalate has been optimized over the years to improve yield and purity, and several modifications have been made to the original method.
Eigenschaften
IUPAC Name |
oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15(17)8-10-16;3-1(4)2(5)6/h3-6,12,15,17H,7-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHMSVLUGHCXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(CC2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)
![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)